N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a 1H-indazole-3-carboxamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The 2-oxo-1,2-dihydropyridin-4-yl group, for example, is a six-membered ring with both a ketone and a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis and Transformations
Heterocyclic compounds, including oxadiazoles and indazoles, have been extensively studied for their synthetic methodologies and potential applications in material science, pharmacology, and as intermediates in organic synthesis. For instance, the synthesis of pyrazolo[4,3-g][1,3]benzothiazoles involves N-methylation and condensation reactions, showcasing the versatility of heterocyclic compounds in synthetic organic chemistry (El’chaninov et al., 2018). Similarly, research on 1,2,4-oxadiazoles has demonstrated their application in the development of insensitive energetic materials, highlighting their potential in materials science (Yu et al., 2017).
Antimicrobial and Antitumor Activities
Compounds containing oxadiazole or furadiazole rings have shown a broad range of chemical and biological properties, including antimicrobial and antitumor activities. These properties make them valuable in the development of new therapeutic agents. For example, derivatives of the oxadiazole nucleus have been reported to exhibit various biological activities, such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Siwach & Verma, 2020).
High-throughput Synthesis for Drug Discovery
The high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries using an integrated synthesis and purification platform demonstrates the application of these heterocyclic compounds in accelerating drug discovery processes. This approach allows for the rapid generation of chemical libraries, decreasing drug discovery cycle times (Bogdan & Wang, 2015).
Molecular Rearrangements and New Synthesis Pathways
Research into photoinduced molecular rearrangements of 1,2,4-oxadiazoles has explored the formation of 1,2,4-triazoles, indazoles, and benzimidazoles, indicating the potential for discovering new synthetic pathways and intermediates for further chemical synthesis (Buscemi, Vivona, & Caronna, 1996).
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c23-12-7-9(5-6-17-12)15-19-13(25-22-15)8-18-16(24)14-10-3-1-2-4-11(10)20-21-14/h1-7H,8H2,(H,17,23)(H,18,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYHKQFQBHFDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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